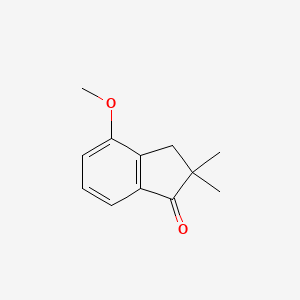

2,2-Dimethyl-4-methoxyindanone

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-methoxy-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-9-8(11(12)13)5-4-6-10(9)14-3/h4-6H,7H2,1-3H3 |

InChI Key |

AQAVUHZSLUUCHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC=C2OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 4 Methoxyindanone and Analogous Indanone Structures

Strategies for the Construction of the Indanone Core

The formation of the five-membered carbocyclic ketone ring of the indanone system is the cornerstone of its synthesis. Several classical and modern methods have been developed to achieve this, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of indanones. nih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions is crucial for the success of the cyclization, especially for substrates with deactivating or sensitive functional groups. researchgate.net

A notable advancement in this area is the use of Meldrum's acid derivatives as precursors for the acylating agent. nih.govacs.org Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) can be readily functionalized, and its derivatives serve as effective acylating agents in intramolecular Friedel-Crafts reactions, often under milder conditions than traditional methods. nih.govresearchgate.net For instance, 5-benzyl Meldrum's acid derivatives can be cyclized to form 1-indanones, and this method has been shown to be compatible with a variety of functional groups. researchgate.netdatapdf.com The reaction can be catalyzed by metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), which offers a catalytic and milder alternative to stoichiometric Lewis acids. acs.orgacs.org

| Catalyst Type | Precursor | Key Features |

| Lewis Acids (e.g., AlCl₃) | 3-Arylpropionyl chlorides | Traditional, effective for many substrates |

| Protic Acids (e.g., PPA, H₂SO₄) | 3-Arylpropionic acids | Strong acids, can lead to side reactions |

| Metal Triflates (e.g., Sc(OTf)₃) | Meldrum's acid derivatives | Catalytic, mild conditions, good functional group tolerance acs.orgresearchgate.net |

Intramolecular Cyclization Reactions

Beyond Friedel-Crafts acylation, other intramolecular cyclization strategies are also employed for indanone synthesis. These methods often involve the formation of the key carbon-carbon bond through different mechanisms. For example, the Nazarov cyclization, a conrotatory electrocyclization of divinyl ketones, can be used to construct the indanone framework. d-nb.info

Another approach involves the intramolecular cyclization of ester derivatives. For example, the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of certain esters has been shown to produce 1-indanone (B140024) quantitatively. beilstein-journals.org Superacid-promoted domino reactions, involving intramolecular Friedel-Crafts acylation/alkylation of α,β-unsaturated cinnamic acid esters, can also lead to the formation of spirotetracyclic indanones. thieme-connect.com

Rearrangement Reactions Leading to Indanone Frameworks

Rearrangement reactions provide an alternative pathway to the indanone core, often starting from different heterocyclic systems. A classic example is the rearrangement of chromanones to hydroxyindanones in the presence of aluminum chloride. gla.ac.uk Similarly, dihydrocoumarins can be rearranged to yield 4-hydroxyindanones. gla.ac.ukgoogle.com These rearrangements offer a valuable route to functionalized indanones that might be challenging to access through direct cyclization methods.

Regioselective Introduction of Methoxy (B1213986) Substituents on the Indanone Ring

The position of the methoxy group on the aromatic ring of the indanone is critical for its chemical and biological properties. The regioselective introduction of this group can be achieved either by starting with a pre-functionalized aromatic precursor or by introducing the methoxy group at a later stage of the synthesis.

For the synthesis of 4-methoxyindanone derivatives, a common strategy is to start with a meta-methoxy substituted benzene (B151609) derivative. For example, the cyclization of 3-(3-methoxyphenyl)propionic acid would be expected to yield a mixture of 4-methoxy- and 6-methoxyindanone. The regioselectivity of such cyclizations can be highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. d-nb.info In some cases, specific catalysts or directing groups can be employed to favor the formation of the desired regioisomer. The synthesis of 4-methyl-5-methoxyindan-1-one has been achieved through a multi-step sequence involving bromination, cyclization, debromination, and subsequent functional group manipulations, highlighting the challenges and strategies for controlling regiochemistry. capes.gov.br

Stereoselective Methods for Installing Geminal Dimethyl Groups

The introduction of the gem-dimethyl group at the C2 position of the indanone ring is a key step in the synthesis of 2,2-dimethyl-4-methoxyindanone. This can be accomplished through various methods.

One common approach is the alkylation of an intermediate indanone. For instance, 1-indanone can be subjected to methylation at the C2 position. To achieve gem-disubstitution, a second alkylation step is required. The use of a strong base and a methylating agent, such as methyl iodide, is typical. rsc.org

Alternatively, the gem-dimethyl group can be incorporated into the precursor before the cyclization step. For example, a precursor containing a 2,2-dimethyl-3-arylpropionic acid moiety can be cyclized to directly form the 2,2-dimethylindanone. This approach avoids potential issues with multiple alkylation steps on the indanone core. The synthesis of compounds with a gem-dimethyl quaternary center has been noted to sometimes facilitate cyclization through steric biasing. acs.org

Catalytic Approaches in the Synthesis of Dimethyl Methoxy Indanone Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of indanone derivatives has benefited significantly from the development of new catalytic systems.

As mentioned earlier, Lewis acids like Sc(OTf)₃ and other metal triflates have been successfully used to catalyze the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives, providing a mild and efficient route to polysubstituted 1-indanones. acs.orgresearchgate.net Transition metal catalysis has also emerged as a powerful tool. For example, rhodium-catalyzed carbonylative arylation of alkynes with arylboroxines has been developed for the synthesis of indanones. iyte.edu.tr Palladium-catalyzed reactions, such as the tandem conjugate addition/1,4-Pd shift followed by cyclization of α,β-unsaturated esters with arylboronic acids, provide a route to 3,3-disubstituted indan-1-ones. organic-chemistry.org Copper-catalyzed intramolecular annulation reactions have also been reported for the synthesis of 3-hydroxy-1-indanones. acs.org

These catalytic methods often offer advantages in terms of milder reaction conditions, higher yields, and better functional group tolerance compared to traditional stoichiometric reagents. The choice of catalyst and reaction conditions can also influence the regioselectivity and stereoselectivity of the transformation.

| Catalyst System | Reaction Type | Application in Indanone Synthesis |

| Sc(OTf)₃ | Friedel-Crafts Acylation | Cyclization of Meldrum's acid derivatives acs.org |

| Rhodium complexes | Carbonylative Arylation | Synthesis from alkynes and arylboroxines iyte.edu.tr |

| Palladium complexes | Tandem Conjugate Addition/Cyclization | Synthesis of 3,3-disubstituted indanones organic-chemistry.org |

| Copper complexes | Intramolecular Annulation | Synthesis of 3-hydroxyindanones acs.org |

Chemical Reactivity and Transformations of 2,2 Dimethyl 4 Methoxyindanone

Reduction Reactions of the Carbonyl Moiety (e.g., conversion to 2,2-Dimethyl-1-hydroxy-4-methoxyindan)

The carbonyl group of 2,2-dimethyl-4-methoxyindanone is susceptible to reduction, a common transformation for ketones. This reaction converts the ketone into a secondary alcohol, yielding 2,2-dimethyl-1-hydroxy-4-methoxyindan. A documented method for this transformation involves the use of a powerful reducing agent, lithium aluminum hydride (LAH), in an anhydrous ether solvent.

In a typical procedure, a solution of this compound is added to a suspension of LAH in anhydrous diethyl ether and heated to reflux. researchgate.net The reaction proceeds via nucleophilic attack of a hydride ion from the LAH to the electrophilic carbonyl carbon. Subsequent workup with water and a basic solution quenches the reaction and liberates the alcohol product. researchgate.net

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Solvent | Conditions |

| This compound | LiAlH₄ | 2,2-Dimethyl-1-hydroxy-4-methoxyindan | Anhydrous diethyl ether | Reflux |

This reduction is a foundational reaction, providing access to the corresponding indanol derivative, which can serve as a precursor for further synthetic modifications.

Reactions Involving the Methoxy (B1213986) Group (e.g., ether cleavage, O-demethylation)

The methoxy group on the aromatic ring is an ether linkage and can undergo cleavage under specific conditions to yield the corresponding phenol (B47542), 2,2-dimethyl-4-hydroxyindanone. This O-demethylation is a common transformation for aryl methyl ethers. commonorganicchemistry.com While specific studies on this compound are not prevalent, the reactivity can be inferred from established methods for ether cleavage. wikipedia.orgorganic-chemistry.org

Strong Lewis acids are effective reagents for this purpose. Boron tribromide (BBr₃) is a powerful and frequently used reagent for the cleavage of aryl methyl ethers. commonorganicchemistry.comcommonorganicchemistry.com The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This reaction is often carried out at low temperatures in a chlorinated solvent like dichloromethane. commonorganicchemistry.com

Another common method involves the use of strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), usually at elevated temperatures. commonorganicchemistry.comorganic-chemistry.orglibretexts.org The ether oxygen is first protonated, making it a better leaving group, followed by nucleophilic attack of the halide on the methyl carbon. libretexts.org For aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the sp²-hybridized aromatic carbon is not susceptible to Sₙ2 attack. libretexts.orgresearchgate.netorgsyn.org

Table 2: Potential O-Demethylation Reactions

| Reagent | Typical Conditions | Product |

| BBr₃ | Dichloromethane, -78 °C to room temperature | 2,2-Dimethyl-4-hydroxyindanone |

| 47% HBr | Acetic acid or neat, elevated temperature (e.g., 130 °C) | 2,2-Dimethyl-4-hydroxyindanone |

| AlCl₃/Thiol | Polar aprotic solvent (e.g., DMF), elevated temperature | 2,2-Dimethyl-4-hydroxyindanone |

Reactivity Patterns of the Geminal Dimethyl Substituents

The gem-dimethyl group at the C2 position of the indanone ring is generally considered to be chemically inert under most conditions. However, its presence has a significant influence on the reactivity of the molecule, primarily through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). wikipedia.org This effect describes the acceleration of intramolecular reactions, such as cyclizations, due to the presence of geminal substituents. wikipedia.orglucp.netchem-station.com

The two methyl groups compress the bond angle between the other substituents on the same carbon, bringing the reactive ends of a chain closer together and increasing the probability of intramolecular reaction. wikipedia.orgchem-station.com This kinetic effect can be significant in reactions involving the formation of a new ring fused to the indanone system. For instance, in intramolecular alkylation reactions of related systems, the presence of a gem-dimethyl group can favor the formation of fused ring systems. rsc.org While the gem-dimethyl group itself does not typically participate in reactions, its steric bulk and conformational influence are crucial in directing the outcome of reactions at other sites within the molecule. acs.org In medicinal chemistry, the gem-dimethyl group is often incorporated to enhance binding to target proteins through van der Waals interactions and to improve pharmacokinetic properties. acs.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The alkyl and carbonyl portions of the indanone ring system are generally considered deactivating. The interplay of these effects will determine the regioselectivity of substitution reactions.

For electrophilic substitution, the powerful activating effect of the methoxy group will dominate. iyte.edu.tr Therefore, incoming electrophiles are expected to add to the positions ortho and para to the methoxy group. The positions on the ring are C4 (methoxy), C5, C6, and C7. The methoxy group at C4 will direct incoming electrophiles to the C5 (ortho) and C7 (para) positions. Steric hindrance from the adjacent fused ring system might influence the ratio of ortho to para substitution. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). mt.comallen.ingrafiati.com Friedel-Crafts reactions, which involve the introduction of alkyl or acyl groups, are also possible, although they can be complicated by the presence of the deactivating ketone group. mt.comwvu.edu

Nucleophilic aromatic substitution (SₙAr) on the benzene ring of this compound is generally unlikely. chem-station.com SₙAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. commonorganicchemistry.comchem-station.combeilstein-journals.org The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, in some specific cases, methoxy groups can be displaced in nucleophilic amination reactions under particular conditions. ntu.edu.sg

Table 3: Predicted Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) | Directing Influence |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 2,2-Dimethyl-4-methoxy-5-nitroindanone and/or 2,2-Dimethyl-4-methoxy-7-nitroindanone | Methoxy group (ortho, para-directing) |

| Electrophilic Bromination | Br₂, FeBr₃ | 2,2-Dimethyl-4-methoxy-5-bromoindanone and/or 2,2-Dimethyl-4-methoxy-7-bromoindanone | Methoxy group (ortho, para-directing) |

Exploration of Dimerization and Oligomerization Phenomena in Related Indanones

The dimerization of indanone derivatives is a known phenomenon, particularly for those with unsaturation at the 2-position, such as 2-benzylidene-1-indanones. These compounds can undergo dimerization under basic conditions. mdpi.com The reaction is often highly stereoselective. For example, 2-(E)-benzylidene-1-indanone has been observed to dimerize in the presence of bases like sodium bicarbonate or cesium carbonate. mdpi.com

While specific studies on the dimerization of this compound have not been found, related indanone structures can undergo dimerization through various mechanisms, including Diels-Alder reactions. For instance, 2-arylindenones have been shown to undergo domino head-to-head Diels-Alder dimerization. commonorganicchemistry.com Photodimerization is another pathway observed for some indenone derivatives. rsc.org The potential for this compound to undergo such reactions would likely depend on its ability to form a reactive intermediate, such as an enol or enolate, that could participate in a dimerization process. The steric hindrance from the gem-dimethyl group might also play a significant role in the feasibility and stereochemical outcome of any potential dimerization. mdpi.com

Synthesis and Investigation of 2,2 Dimethyl 4 Methoxyindanone Derivatives and Analogues

Systematic Structural Modifications of the Indanone Core

Systematic modifications of the 2,2-dimethyl-4-methoxyindanone core have been undertaken to explore the impact of structural changes on the compound's properties. These modifications often involve the introduction of various substituents onto the aromatic ring or alterations to the five-membered ring of the indanone system.

One common approach involves the synthesis of 2-arylidedene indanones through an aldol (B89426) reaction between 1-indanone (B140024) and various benzaldehydes. This creates a rigidified analogue of chalcones, incorporating an α,β-unsaturated ketone system within the cyclic framework. The resulting arylidene indanone scaffold has been a subject of medicinal chemistry research, with studies exploring its potential as inhibitors of various enzymes and receptors.

Another strategy for modifying the indanone core is through annulation reactions, which involve the construction of fused- and spiro-cyclic frameworks. For instance, 1-indanones can undergo reactions to form fused heterocyclic systems like indenopyridines and indenothiazoles. These reactions often utilize the reactivity of the carbonyl group and the adjacent α-protons. While many of these studies have been conducted on the general 1-indanone scaffold, the principles are applicable to the this compound system, suggesting a rich area for further exploration.

The following table summarizes some examples of systematic structural modifications on the broader indanone core, which could be applied to this compound:

| Modification Strategy | Reagents/Conditions | Resulting Structure | Reference |

| Aldol Condensation | Substituted Benzaldehydes, Acid or Base Catalyst | 2-Arylidene-1-indanones | General literature on indanone chemistry |

| Annulation with 6-aminopyrimidine | p-TsOH, refluxing acetonitrile | Indeno-fused pyridopyrimidine scaffolds | nih.gov |

| Domino Annulation | 2-hydroxyaryl-substituted α-amido sulfones, organocatalyst | Bridged fused heterocycles with three adjacent stereogenic centers | nih.gov |

| Mechanochemical α-chlorination followed by condensation | Trichloroisocyanuric acid (TCCA), Thiourea/N-arylthiourea | 2-Indenothiazoles | nih.gov |

Derivatization at the Methoxy (B1213986) Position

The methoxy group at the 4-position of the indanone ring presents a key site for derivatization, allowing for the modulation of the compound's electronic and steric properties. A primary and fundamental transformation at this position is O-demethylation to yield the corresponding 4-hydroxyindanone. This reaction is often a crucial step in the synthesis of more complex derivatives, as the resulting hydroxyl group can serve as a handle for further functionalization.

Various reagents and conditions can be employed for the O-demethylation of aromatic methyl ethers. While specific studies on this compound are not extensively detailed in the provided search results, general methods for the cleavage of aryl methyl ethers are well-established in organic synthesis and can be applied to this substrate. These methods include the use of strong acids, Lewis acids, or nucleophilic reagents.

Once the 4-hydroxyindanone is obtained, a wide range of derivatives can be synthesized. For example, the hydroxyl group can be alkylated to introduce different ether linkages, acylated to form esters, or used in other coupling reactions to attach various functional groups. These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.

The table below outlines some potential derivatization strategies at the methoxy position, based on general organic chemistry principles:

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group |

| O-Demethylation | BBr₃, HBr, or other demethylating agents | Hydroxyl (-OH) |

| O-Alkylation (from the corresponding phenol) | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |

| O-Acylation (from the corresponding phenol) | Acyl chloride or anhydride, Base (e.g., Pyridine) | Ester (-OCOR) |

Chemical Modifications of the Geminal Dimethyl Moiety

The geminal dimethyl group at the 2-position of the indanone ring plays a significant role in the molecule's conformational rigidity and lipophilicity. Chemical modifications of this moiety can lead to analogues with altered physicochemical properties and potentially different biological activities. One of the key strategies employed in medicinal chemistry for such modifications is bioisosteric replacement.

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a gem-dimethyl group with other functionalities can impact factors such as metabolic stability, potency, and selectivity. nih.gov For instance, a gem-dimethyl group can be replaced by a cyclopropyl group, which maintains a similar steric profile but can alter the electronic properties and metabolic fate of the molecule. Other potential bioisosteres for the gem-dimethyl group include a sulfone or other small cyclic systems.

While specific examples of modifying the gem-dimethyl group in this compound are not explicitly detailed in the provided search results, the principles of bioisosteric replacement are widely applied in drug discovery and can be extrapolated to this scaffold. nih.gov The goal of such modifications is often to fine-tune the compound's properties to achieve a more desirable biological profile.

The following table presents some potential bioisosteric replacements for the geminal dimethyl moiety:

| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference |

| gem-Dimethyl | Cyclopropyl | Altered electronics, potential for improved metabolic stability | General medicinal chemistry principles |

| gem-Dimethyl | Sulfone | Increased polarity, potential for improved solubility and potency | nih.gov |

| gem-Dimethyl | Oxetane | Increased polarity, potential for improved solubility | General medicinal chemistry principles |

Synthesis of Fused-Ring Systems Incorporating the this compound Unit

The this compound unit can serve as a building block for the synthesis of more complex, fused-ring systems. These reactions often take advantage of the reactivity of the indanone carbonyl group and the aromatic ring. The construction of such polycyclic structures can lead to novel molecular architectures with unique three-dimensional shapes and potentially interesting biological activities.

Various synthetic strategies can be employed to construct fused rings onto the indanone scaffold. These include cycloaddition reactions, such as the Diels-Alder reaction, where the indanone or a derivative acts as a dienophile or diene. nih.gov Other methods involve annulation reactions that build a new ring onto the existing indanone framework. nih.gov The synthesis of spirocyclic compounds, where a single atom is the junction of two rings, is another avenue for creating complex structures from indanone precursors.

While the provided search results offer general methods for the synthesis of fused and spiro heterocyclic compounds from 1-indanones, specific examples starting from this compound are not extensively covered. nih.gov However, the chemical principles outlined in these studies can be applied to this specific starting material to generate a diverse range of fused-ring systems.

The table below summarizes some general approaches for the synthesis of fused-ring systems from indanones:

| Reaction Type | Key Intermediates/Reagents | Resulting Fused System | Reference |

| Diels-Alder Reaction | Dienophiles or dienes reacting with indanone derivatives | Cyclohexene-fused indanones | nih.gov |

| Annulation Reactions | Various bifunctional reagents | Fused heterocyclic rings (e.g., pyridines, thiazoles) | nih.gov |

| Spirocyclization | Intramolecular cyclization or reaction with bifunctional reagents | Spiro-indanones | General literature on spirocycle synthesis |

Academic Studies of Structure-Reactivity Relationships in Novel Analogues

The synthesis of novel analogues of this compound is often followed by studies to understand their structure-reactivity relationships. These studies aim to correlate specific structural features of the molecules with their chemical reactivity or biological activity. By systematically varying the substituents and functionalities on the indanone scaffold, researchers can gain insights into the key molecular determinants for a particular property.

For example, in the context of medicinal chemistry, structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. These studies often involve synthesizing a series of analogues with modifications at different positions of the molecule and then evaluating their biological activity in relevant assays.

While a comprehensive SAR study specifically for this compound analogues is not available in the provided search results, studies on related indanone derivatives can provide valuable insights. For instance, research on arylidene indanones has explored how different substituents on the arylidene ring affect their biological activity. Similarly, studies on other indanone-based compounds have investigated the impact of various functional groups on their inhibitory activity against specific enzymes or their affinity for certain receptors.

The following table provides a hypothetical framework for a structure-reactivity study of this compound analogues, based on common practices in medicinal chemistry:

| Analogue Series | Modification | Observed Trend in Activity/Reactivity |

| Aromatic Ring Substitution | Introduction of electron-donating or electron-withdrawing groups at various positions | Activity may increase or decrease depending on the specific target and the nature of the interaction. |

| Methoxy Group Derivatization | Conversion to hydroxyl, larger alkoxy groups, or esters | Changes in polarity and hydrogen bonding potential can significantly impact biological activity. |

| Geminal Dimethyl Modification | Replacement with cyclopropyl or other bioisosteres | Alterations in steric bulk and lipophilicity can affect target binding and pharmacokinetic properties. |

| Fused-Ring Analogues | Formation of polycyclic systems | Increased rigidity and defined three-dimensional shape can lead to enhanced selectivity for a biological target. |

Advanced Spectroscopic and Structural Elucidation Methodologies in 2,2 Dimethyl 4 Methoxyindanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of an indanone core is characterized by distinct signals for the aromatic, methylene (B1212753), and methoxy (B1213986) protons. For a compound like 2,2-Dimethyl-4-methoxyindanone, the two methyl groups at the C2 position would appear as a sharp singlet, typically in the upfield region (around 1.2 ppm), due to the absence of adjacent protons. The methylene protons of the indanone ring would also be present. The aromatic protons would exhibit complex splitting patterns in the downfield region (typically 6.8-7.8 ppm), with their exact chemical shifts and coupling constants being influenced by the position of the methoxy group. The methoxy group itself would present as a singlet around 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. docbrown.info Key resonances would include the carbonyl carbon (downfield, ~200 ppm), aromatic carbons (110-160 ppm), the quaternary carbon at C2, and the carbons of the two methyl groups (upfield). The methoxy carbon would also have a characteristic shift. The precise chemical shifts help in confirming the connectivity of the atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~205 |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Aromatic C-O | - | ~160 |

| Aromatic C-C=O | - | ~135 |

| C(CH₃)₂ | - | ~45 |

| CH₂ | ~2.9 | ~35 |

| C(CH₃)₂ | 1.2 (singlet) | ~25 |

| OCH₃ | 3.8 (singlet) | ~55 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edu

For this compound (C₁₂H₁₄O₂), the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.24 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation is the loss of a methyl group (CH₃•, mass = 15) from the gem-dimethyl group, leading to a stable tertiary carbocation at m/z 175. Another expected fragmentation is the loss of a methoxy group (•OCH₃, mass = 31) or formaldehyde (B43269) (CH₂O, mass = 30) from the aromatic ring. The base peak in the spectrum would correspond to the most stable fragment ion formed. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Neutral Loss |

| 190 | [C₁₂H₁₄O₂]⁺• (Molecular Ion) | - |

| 175 | [C₁₁H₁₁O₂]⁺ | CH₃• |

| 162 | [C₁₁H₁₄O]⁺• | CO |

| 147 | [C₁₀H₇O₂]⁺ | C₃H₇• |

| 133 | [C₉H₅O]⁺ | C₃H₇• + CO |

Note: This data is predictive and based on common fragmentation patterns for ketones and methoxy-substituted aromatic compounds. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. evitachem.com The IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and the ether linkage.

A strong, sharp absorption band characteristic of the C=O stretch of the five-membered ring ketone would be expected in the region of 1710-1725 cm⁻¹. The C-O stretching vibration of the methoxy group would likely appear as a strong band around 1250 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2950-2850 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1710 - 1725 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ether | C-O stretch | 1250 - 1200 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 2950 - 2850 |

Note: The wavenumber ranges are typical for the specified functional groups. pg.edu.pl

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. ebi.ac.uklibretexts.org To date, no public crystal structure of this compound has been reported.

However, if a suitable single crystal could be obtained, X-ray diffraction analysis would reveal the precise geometry of the indanone ring system, which is expected to be nearly planar. wordpress.com The analysis would also confirm the substitution pattern on the aromatic ring and the tetrahedral geometry around the C2 atom. The crystal packing would show the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that stabilize the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~16.3 |

| c (Å) | ~15.8 |

| β (°) | ~97.6 |

| Volume (ų) | ~2176 |

| Z | 4 |

Note: These parameters are hypothetical and are based on data for a similarly sized and shaped molecule for illustrative purposes. researchgate.net

Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 4 Methoxyindanone and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of indanone derivatives. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ossila.com A smaller gap generally suggests higher reactivity. ossila.com

For substituted indanones, the nature and position of substituent groups significantly influence the electronic properties. For instance, electron-donating groups like a methoxy (B1213986) group (-OCH₃) can increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can lower the energy of the LUMO, enhancing its reactivity towards nucleophiles. acs.org

Natural Bond Orbital (NBO) analysis is another powerful computational tool that examines the delocalization of electron density and hyperconjugative interactions within the molecule. mdpi.comdergipark.org.tr In a study of methyl-indanones, NBO calculations were used to perform a quantitative analysis of the effects of electron density delocalization. mdpi.com These analyses help to rationalize the stability and reactivity patterns observed for different isomers. mdpi.comdergipark.org.tr

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of Indanone Analogues This table is illustrative and based on general principles of computational chemistry applied to similar structures. Specific values for 2,2-Dimethyl-4-methoxyindanone would require dedicated calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Indanone (B140024) | -6.5 | -1.8 | 4.7 |

| 4-Methoxy-1-indanone (B81218) | -6.2 | -1.7 | 4.5 |

| 5-Methoxy-1-indanone (B147253) | -6.1 | -1.6 | 4.5 |

Conformational Analysis and Molecular Dynamics Simulations of Indanone Systems

The three-dimensional structure and flexibility of indanone derivatives are crucial for their chemical behavior. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them.

For the indanone ring system, which consists of a benzene (B151609) ring fused to a five-membered ring, the five-membered ring can adopt different puckered conformations, such as envelope or twist forms. The presence of substituents, like the gem-dimethyl group in this compound, can significantly influence the preferred conformation and the rigidity of the ring.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of these molecules over time. mdpi.com By simulating the motions of atoms and molecules, MD provides insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules. mdpi.comconicet.gov.ar For example, MD simulations have been used to investigate the interaction and stability of inclusion complexes involving indanone thiosemicarbazones and cyclodextrins. conicet.gov.ar These simulations can reveal how a molecule like this compound might behave in a solution or at an interface. conicet.gov.ar

The potential energy surface (PES) of a molecule can be mapped using computational methods to visualize the energy landscape as a function of specific geometric parameters (e.g., bond lengths, angles). chemshell.org Minima on the PES correspond to stable conformers, while saddle points represent transition states between them. chemshell.orgresearchgate.net This analysis is vital for understanding the molecule's structural preferences and the pathways of conformational interconversion.

Thermochemical Properties and Energetic Effects (e.g., enthalpy of formation of methyl- and methoxy-indanones)

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and the energetics of its reactions. These properties can be determined through a combination of experimental techniques like combustion calorimetry and computational calculations. mdpi.comresearchgate.netmdpi.com

A synergistic experimental and computational study investigated the energetic properties of several methyl- and methoxy-substituted indanones. mdpi.comresearchgate.net The standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) were determined using both static-bomb combustion calorimetry (for condensed phase) and Calvet microcalorimetry (for sublimation/vaporization enthalpies). mdpi.comresearchgate.netnih.gov

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have proven to be highly accurate for estimating the gas-phase enthalpies of formation of these compounds, showing good agreement with experimental data. mdpi.comresearchgate.netmdpi.com

Studies on methoxy- and methyl-substituted indanones revealed significant energetic effects of the substituents. The presence of a methoxy group was found to decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, while a methyl group causes a decrease of about 35 kJ·mol⁻¹. mdpi.comresearchgate.net Computational studies also indicated that for both methyl- and methoxy-indanones, the position of the substituent on the aromatic ring did not significantly affect the theoretical gas-phase enthalpy of formation. mdpi.com

Table 2: Experimental and Computed Gas-Phase Enthalpies of Formation (ΔfH°m(g)) at 298.15 K Data sourced from a synergistic experimental and computational study on substituted indanones. mdpi.com

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computed G3(MP2)//B3LYP ΔfH°m(g) (kJ·mol⁻¹) |

|---|---|---|

| 2-Methyl-1-indanone | -95.1 ± 4.3 | -94.4 ± 4.2 |

| 3-Methyl-1-indanone | -98.7 ± 4.3 | -94.3 ± 4.2 |

| 4-Methoxy-1-indanone | -216.7 ± 3.4 | -219.1 ± 3.3 |

| 5-Methoxy-1-indanone | -217.2 ± 3.4 | -220.3 ± 3.3 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions involving indanone derivatives. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction coordinate and determine the most likely mechanism.

Density Functional Theory (DFT) studies have been successfully applied to understand various reactions for synthesizing indanones. tandfonline.comrsc.org These studies can, for example, shed light on the catalytic cycles of metal-catalyzed reactions, such as those involving rhodium or palladium, which are used to construct the indanone framework. tandfonline.comrsc.orgnih.gov

For instance, DFT calculations have been used to investigate the mechanism of Rh-catalyzed [5+2] annulation between 1-indanones and alkynes, revealing that the migration-insertion step is turnover-limiting. nih.gov In another study, the mechanism of a palladium-catalyzed tandem reaction to form indole-substituted indanones was detailed, involving steps like alkynyl coordination, cyclization, and nucleophilic attack. tandfonline.com Computational studies can also explain the role of solvents and additives in controlling reaction outcomes, as seen in the Rh(III)-catalyzed synthesis of trifluoromethyl-indanones where the solvent was crucial for the final retro-Claisen condensation step. rsc.orgrsc.org

These computational investigations not only corroborate experimental observations but also provide predictive power for designing new synthetic routes and optimizing reaction conditions for the synthesis of complex molecules like this compound and its analogues. nih.govrsc.org

Applications of 2,2 Dimethyl 4 Methoxyindanone in Contemporary Organic Synthesis and Chemical Biology Research

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The structure of 2,2-Dimethyl-4-methoxyindanone makes it a potentially versatile building block for constructing more complex molecular architectures. The true utility of a synthetic precursor lies in the strategic combination of its functional groups, which allow for a range of chemical transformations.

Key structural features that define its synthetic potential include:

The Ketone Carbonyl Group: This group is an electrophilic site, susceptible to nucleophilic addition reactions. It can be transformed into alcohols via reduction, or serve as a handle for forming new carbon-carbon bonds through reactions like the Wittig or Grignard reactions.

The Methoxy-Substituted Aromatic Ring: The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

The Quaternary Alpha-Carbon: The presence of two methyl groups at the C2 position, adjacent to the carbonyl, is a crucial feature. This gem-dimethyl substitution blocks reactions that rely on the formation of an enolate at this position, such as aldol (B89426) condensations or alpha-halogenation. This lack of reactivity at the C2 position channels any synthetic transformations to other parts of the molecule, offering a degree of regiochemical control.

While extensive literature on the use of this specific molecule in the total synthesis of complex natural products is limited, its parent scaffold, 4-methoxy-1-indanone (B81218), is recognized as a key intermediate in the synthesis of various bioactive molecules. biosynth.comsigmaaldrich.com The 2,2-dimethyl substitution provides a specific modification that chemists can leverage to prevent undesired side reactions at the alpha-carbon.

Precursor for the Synthesis of Indanone-Based Scaffolds in Chemical Biology Investigations

Indanone derivatives are widely used in medicinal chemistry and chemical biology to create molecular scaffolds for investigating biological processes and for the development of new therapeutic agents. nih.gov The 4-methoxyindanone core, in particular, has been employed as a starting point for synthesizing compounds with potential applications in treating neurological conditions and cancer. nih.gov

One prominent application is the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, which have been explored for their biological activities. These compounds are typically synthesized via an acid- or base-catalyzed aldol condensation between an indanone and a substituted benzaldehyde. nih.gov In the case of this compound, this direct condensation at the C2 position is not feasible due to the absence of alpha-protons.

However, the core 4-methoxyindanone scaffold serves as a crucial precursor for creating libraries of compounds for biological screening. For instance, derivatives of 4-methoxy-1-indanone have been synthesized and evaluated as antagonists for adenosine (B11128) A1 and A2A receptors. In these studies, various substituents are introduced at the C2 position of the indanone ring to probe structure-activity relationships (SAR). The gem-dimethyl group in this compound represents one such substitution pattern, providing a fixed, sterically defined group at this position, which can be compared against other C2-substituted analogs. The table below illustrates a hypothetical SAR study based on the general class of 2-substituted-4-methoxyindanones to show how modifications can influence biological activity.

| Compound Scaffold | Substitution at C2 | Substitution at C4 | Observed Biological Target (Example) | General Activity Trend |

|---|---|---|---|---|

| Indanone | =CH-Ph | -OCH₃ | Adenosine Receptors | Active, serves as a lead scaffold. |

| Indanone | =CH-(p-OH)-Ph | -OCH₃ | Adenosine Receptors | Activity can be enhanced or diminished depending on the specific receptor subtype. |

| Indanone | -CH₃, -CH₃ | -OCH₃ | Various | Provides a sterically hindered, non-enolizable analog for comparative studies. |

| Indanone | -H, -H | -OCH₃ | Various | Parent compound for derivatization. |

This table is illustrative and based on general principles of medicinal chemistry applied to the indanone scaffold.

Utility in the Development of Ligands for Catalytic Processes

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Privileged structures, which are molecular scaffolds that can bind to metals and create a specific chiral environment, are often sought. While the broader class of indanones has been investigated for creating ligands, specific, published applications of this compound in the development of ligands for catalytic processes are not readily found in the scientific literature.

Theoretically, the indanone framework could be modified to incorporate coordinating atoms (like phosphorus, nitrogen, or sulfur) to chelate with a metal center. The rigid, bicyclic structure could provide a well-defined geometry. However, there are no specific reports detailing the synthesis of such ligands starting from this compound.

Strategic Applications in Multi-Step Synthesis for Target Molecule Construction

Multi-step synthesis involves the sequential construction of a complex target molecule from simpler, readily available starting materials. vapourtec.comfiveable.me The choice of each intermediate is a strategic decision designed to introduce specific structural elements and functional groups in a controlled manner.

The strategic value of this compound in a multi-step synthesis would hinge on its unique substitution pattern. A synthetic chemist might choose this specific building block for the following reasons:

To Introduce the 4-Methoxyindanone Core: This fragment is present in several biologically relevant molecules.

To Set a Quaternary Center: The C2 carbon is a quaternary stereocenter, a structural feature that can be challenging to construct. Using this compound introduces this feature directly from the start of the synthetic sequence.

While specific total syntheses employing this compound as a key intermediate are not prominently documented, its structural features make it a logical and strategic choice for synthetic routes where control of reactivity at the C2 position is paramount.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 4 Methoxyindanone

Development of Novel Asymmetric Synthetic Routes

The asymmetric synthesis of indanones is of great interest due to the importance of enantiomerically pure compounds in pharmacology. While general methods for the asymmetric synthesis of substituted indanones exist, specific, efficient, and highly stereoselective routes to chiral 2,2-Dimethyl-4-methoxyindanone are yet to be developed. Future research could focus on:

Catalytic Asymmetric Hydrogenation: Exploring the use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, for the asymmetric hydrogenation of a suitable prochiral precursor to this compound.

Organocatalytic Approaches: Investigating the use of chiral organocatalysts, like proline derivatives, to catalyze key bond-forming reactions in the synthesis of the indanone ring system with high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: Designing synthetic routes that employ chiral auxiliaries to control the stereochemistry during the formation of the indanone core, followed by the removal of the auxiliary to yield the desired enantiomer of this compound.

The development of such methods would be a significant advancement, providing access to enantiopure forms of this compound for further biological evaluation and application.

Exploration of Organometallic Chemistry with this compound Derivatives

The reactivity of the indanone core can be further expanded through the application of organometallic chemistry. The carbonyl group and the aromatic ring of this compound offer multiple sites for functionalization using organometallic reagents and catalysts. Unexplored avenues in this area include:

Cross-Coupling Reactions: Utilizing palladium- or nickel-catalyzed cross-coupling reactions to introduce various substituents at the aromatic ring of this compound. This could involve Suzuki, Stille, or Buchwald-Hartwig couplings to generate a library of novel derivatives.

C-H Activation: Exploring transition metal-catalyzed C-H activation of the aromatic ring or the aliphatic backbone to introduce new functional groups in a regioselective manner. This would provide a more atom-economical and efficient way to synthesize complex analogues.

Coordination Chemistry: Investigating the coordination of this compound or its derivatives to various metal centers to form novel organometallic complexes. These complexes could exhibit interesting catalytic or material properties.

Such studies would not only expand the chemical space around the this compound scaffold but also potentially lead to the discovery of new catalysts or functional materials.

Integration into Advanced Materials Science Research

Indanone derivatives have shown promise in the development of organic functional materials. The specific substitution pattern of this compound, with its electron-donating methoxy (B1213986) group and gem-dimethyl substitution, could impart unique properties to materials incorporating this moiety. Future research could explore its integration into:

Organic Light-Emitting Diodes (OLEDs): Synthesizing polymers or small molecules containing the this compound unit for use as emissive or charge-transporting materials in OLEDs. The rigid indanone core could enhance the thermal stability and morphological control of these materials.

Organic Photovoltaics (OPVs): Designing and synthesizing donor or acceptor materials based on this compound for use in the active layer of organic solar cells. The electronic properties of the indanone ring can be tuned through further functionalization to optimize the performance of the device.

Sensors: Developing chemosensors where the this compound scaffold acts as a fluorescent or colorimetric signaling unit. The interaction of analytes with functional groups attached to the indanone core could lead to a detectable change in its photophysical properties.

These research directions could lead to the development of novel organic electronic devices and sensors with tailored properties.

Application in Green Chemistry Methodologies for Synthesis and Transformation

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should focus on developing more environmentally benign synthetic and transformation methods. This could include:

Catalyst-Free Synthesis: Exploring one-pot, catalyst-free reactions for the synthesis of the indanone core, potentially using microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

Use of Greener Solvents: Developing synthetic routes that utilize environmentally friendly solvents such as water, ethanol, or supercritical carbon dioxide, replacing hazardous organic solvents.

Biocatalysis: Investigating the use of enzymes to perform key transformations in the synthesis or modification of this compound. Biocatalysis can offer high selectivity and mild reaction conditions.

By incorporating green chemistry principles, the synthesis and application of this compound can be made more sustainable.

Leveraging Computational Insights for Rational Design of New Analogues

Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties. In the context of this compound, computational studies could be employed to:

Predict Biological Activity: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the potential biological targets of this compound and its analogues. This can guide the synthesis of new compounds with enhanced activity.

Design Novel Materials: Employing density functional theory (DFT) and other quantum chemical methods to predict the electronic and photophysical properties of new materials based on the this compound scaffold. This can accelerate the discovery of new materials for electronic applications.

Elucidate Reaction Mechanisms: Using computational methods to study the mechanisms of reactions involving this compound, which can aid in the optimization of reaction conditions and the development of new synthetic methodologies.

The synergy between computational and experimental studies will be crucial for the efficient exploration of the full potential of this compound and its derivatives.

Q & A

Q. How do steric effects from the 2,2-dimethyl group influence the compound’s biological activity?

- Methodology :

- Synthesize analogs without dimethyl groups and compare binding affinities (e.g., via SPR or ITC) to target enzymes .

- Perform molecular docking (AutoDock Vina) to visualize steric clashes in active sites .

Notes

- Avoid using non-peer-reviewed sources (e.g., commercial catalogs) for structural or reactivity claims.

- Cross-reference synthetic protocols with NMR/HRMS databases (NIST Chemistry WebBook) for validation .

- For advanced studies, integrate experimental and computational workflows to address mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.